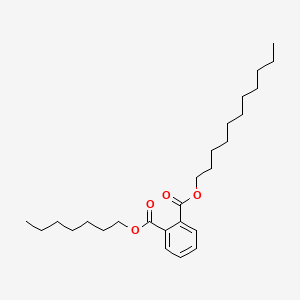

Heptyl Undecyl Phthalate

Description

Contextualizing Phthalate (B1215562) Esters within Environmental Science

Phthalate esters, or phthalates, are synthetic chemicals primarily used as plasticizers to enhance the flexibility and durability of plastics, especially polyvinyl chloride (PVC). frontiersin.org Their extensive use in a wide range of industrial and consumer goods, such as building materials, food packaging, cosmetics, and medical devices, has resulted in their widespread distribution throughout the environment. frontiersin.orgresearchgate.net In environmental science, phthalates are recognized as ubiquitous organic pollutants, with concerns centered on their persistence, potential for bioaccumulation, and possible toxic effects. frontiersin.orgiwaponline.com

Lower molecular weight (LMW) phthalates, like diethyl phthalate (DEP) and dibutyl phthalate (DBP), have been the subject of extensive research and are often linked to endocrine-disrupting activities. frontiersin.orgresearchgate.net This has prompted regulatory actions in many regions to limit their use. industrialchemicals.gov.au The environmental journey of phthalates is intricate, involving leaching from products, transport through the atmosphere, and degradation in soil and water. researchgate.net Their detection in various environmental compartments—including air, water, soil, and living organisms—highlights the ongoing need for research to fully comprehend their ecological impact. researchgate.netnih.gov

Significance of Higher Molecular Weight Phthalates in Academic Inquiry

Academic research has increasingly turned its focus toward higher molecular weight (HMW) phthalates, which possess five or more carbons in their side chains. frontiersin.org This shift is partly a response to the replacement of some LMW phthalates with HMW counterparts in many applications. frontiersin.org HMW phthalates, which include compounds like di(2-ethylhexyl) phthalate (DEHP), diisononyl phthalate (DINP), and diisodecyl phthalate (DIDP), generally have lower volatility and water solubility than LMW phthalates. researchgate.netmdpi.comresearchgate.net

While these properties might suggest a reduced potential for broad environmental dispersal, their persistence and capacity for bioaccumulation remain critical areas of scientific investigation. mdpi.com Understanding the risk profile of HMW phthalates is a key driver of academic inquiry, particularly whether they pose similar or different threats compared to the more thoroughly studied LMW compounds. frontiersin.orgnih.gov Current research is delving into their environmental fate, how they are metabolized by organisms, and their potential for long-term ecological disturbance. mdpi.com The structural complexity and the use of varied isomeric mixtures in commercial HMW phthalates also present distinct analytical challenges that are a focal point of ongoing studies. mdpi.com

Scope and Research Trajectories for Heptyl Undecyl Phthalate

This compound is a HMW phthalate that has not been as extensively studied as other members of its class, such as DEHP. epa.gov It is a component of the commercial mixture di(heptyl, nonyl, undecyl) phthalate (DHNUP), a substance that has been identified as a high priority for health risk assessment due to its potential reproductive and developmental toxicity. oecd.org As a synthetic, viscous liquid, it is used as a plasticizer in the formulation of PVC plastics. biosynth.com

The current scope of research on this compound is expanding. A primary focus is the development of robust analytical methods, such as gas chromatography-mass spectrometry (GC-MS), for its detection and quantification in diverse environmental and biological samples. vulcanchem.comresearchgate.net Investigations into its environmental occurrence and fate are underway to understand its distribution and persistence. nih.gov Initial studies are also beginning to characterize its metabolic pathways and biological effects. oecd.org Future research is expected to broaden, encompassing more thorough environmental monitoring, in-depth toxicological profiling, and assessments of its bioaccumulation potential. ecn.nl

Table 1. Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 65185-88-8 | biosynth.comlgcstandards.com |

| Molecular Formula | C₂₆H₄₂O₄ | biosynth.comlgcstandards.com |

| Molecular Weight | 418.61 g/mol | biosynth.comlgcstandards.com |

| Density | 0.975 g/cm³ | biosynth.com |

| Physical State | Viscous liquid | biosynth.com |

| Purity | >95% (HPLC) | lgcstandards.com |

| Storage Temperature | 2°C - 8°C | biosynth.com |

Propriétés

IUPAC Name |

1-O-heptyl 2-O-undecyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O4/c1-3-5-7-9-10-11-12-14-18-22-30-26(28)24-20-16-15-19-23(24)25(27)29-21-17-13-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVKYQKHSCWQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883153 | |

| Record name | Heptyl undecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65185-88-8, 68515-42-4 | |

| Record name | Heptyl undecyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065185888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptyl undecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTYL UNDECYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U9DD5LS4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Industrial Production of Heptyl Undecyl Phthalate

Chemical Pathways for Phthalate (B1215562) Esterification

The formation of Heptyl Undecyl Phthalate involves the reaction of phthalic anhydride (B1165640) with heptanol (B41253) and undecyl alcohol. This process is a specific application of the broader chemistry used for producing various phthalate esters.

The synthesis of phthalate esters, including this compound, is primarily achieved through Fischer-Speier esterification. nih.govorganic-chemistry.org This classic organic reaction involves the acid-catalyzed condensation of a carboxylic acid (or its anhydride) with alcohols. nih.govrug.nl In this case, phthalic anhydride serves as the carboxylic acid precursor, reacting with heptanol and undecyl alcohol to form the corresponding diester and water as a byproduct. nih.govorganic-chemistry.org

The production of a dialkyl phthalate from phthalic anhydride is not a single-step reaction but proceeds through a two-stage mechanism. researchgate.netresearchgate.netakjournals.com

First Stage (Monoester Formation): The initial reaction between phthalic anhydride and an alcohol (e.g., heptanol or undecyl alcohol) is very rapid and typically proceeds to completion without the need for a catalyst. researchgate.netakjournals.comresearchgate.net This step involves the alcoholysis of the anhydride ring, leading to the formation of a monoester, also known as a half-ester (e.g., monoheptyl phthalate or monoundecyl phthalate). researchgate.netnih.gov This reaction is essentially irreversible. researchgate.netakjournals.com

Second Stage (Diester Formation): The subsequent conversion of the monoester into the final diester (this compound) is a much slower, reversible reaction that requires catalytic intervention to proceed at a practical rate. researchgate.netakjournals.comresearchgate.net In this step, the carboxylic acid group of the monoester is esterified by the second alcohol molecule. researchgate.net

For the synthesis of a mixed ester like this compound, the process involves reacting phthalic anhydride sequentially with the two different alcohols or reacting it with a mixture of the alcohols. googleapis.comgoogle.com A common industrial approach for mixed esters is to first react phthalic anhydride with one alcohol to form the half-ester, and then introduce the second alcohol to complete the reaction to the unsymmetrical diester. googleapis.comgoogle.com

Catalysis in this compound Synthesis

Catalysts are indispensable for the second, rate-limiting stage of phthalate ester synthesis, enabling the reaction to reach high conversion rates in a reasonable timeframe.

Concentrated sulfuric acid is a classic and widely used homogeneous catalyst for the esterification of the phthalate monoester to the diester. akjournals.comresearchgate.netcdc.gov It is highly effective in protonating the carboxylic acid group of the monoester, thereby activating it for nucleophilic attack by the second alcohol. organic-chemistry.org Sulfuric acid provides high reaction rates, making it a cost-effective choice for industrial-scale production. akjournals.com Other traditional acid catalysts include aromatic sulfonic acids, such as p-toluenesulfonic acid, which function similarly but can sometimes offer advantages in terms of reduced side reactions or corrosion. googleapis.comsemanticscholar.org

While effective, strong mineral acids like sulfuric acid can be corrosive and lead to colored byproducts, necessitating extensive purification steps. researchgate.net This has driven research into alternative catalytic systems.

Lewis Acids: Metal-based catalysts, particularly titanates like tetra-isopropyl titanate, are commonly used in modern industrial processes. google.com Zirconium and tin-based catalysts are also employed. google.com These Lewis acid catalysts are effective in promoting esterification and can lead to higher purity products with better color characteristics. google.com

Solid Acids: Heterogeneous catalysts, such as zeolites and sulfonic acid resins, have been explored. frontiersin.org These offer the advantage of easy separation from the reaction mixture, simplifying purification and allowing for catalyst recycling.

Other Systems: Ferric chloride (FeCl₃) has been investigated as a Lewis acid catalyst that can operate at lower temperatures. researchgate.net Ionic liquids have also been studied as both catalysts and solvents, potentially offering a more environmentally benign reaction medium. mdpi.com

Kinetic Studies and Reaction Dynamics of this compound Formation

Kinetic studies of the esterification of phthalic anhydride with higher aliphatic alcohols, including n-heptyl and n-undecyl alcohol, have provided crucial insights into the reaction dynamics. Research conducted in isothermal, semibatch reactors has confirmed the two-stage nature of the process. researchgate.netakjournals.com

The first stage, forming the monoester, is too fast to be the rate-determining step. researchgate.netakjournals.com The kinetic focus is therefore on the second, slower, catalyzed reaction where the monoester is converted to the diester. researchgate.net Studies have consistently shown that this second stage of the reaction is first-order with respect to the concentration of the monoester. researchgate.netakjournals.comresearchgate.net Interestingly, the reaction rate appears to be independent of the concentration of the excess alcohol used. researchgate.netakjournals.comresearchgate.net

The rate of reaction is significantly influenced by temperature and catalyst concentration. The activation energy for the sulfuric acid-catalyzed esterification of phthalic anhydride with various higher alcohols has been determined from Arrhenius plots, which relate the reaction rate constant to temperature. researchgate.net

Below is a data table summarizing kinetic findings for the esterification of phthalic anhydride with n-heptanol and n-undecanol, the constituent alcohols for this compound.

| Alcohol Used | Temperature (K) | Catalyst Conc. (mass%) | Initial Molar Ratio (Alcohol:Anhydride) | Mean Rate Constant, k (min⁻¹) |

|---|---|---|---|---|

| n-Heptanol | 413 | 0.10 | 5:1 | 0.0075 |

| n-Heptanol | 423 | 0.10 | 5:1 | 0.0135 |

| n-Heptanol | 433 | 0.10 | 5:1 | 0.0215 |

| n-Undecanol | 433 | 0.05 | 5:1 | 0.0102 |

| n-Undecanol | 443 | 0.05 | 5:1 | 0.0175 |

| n-Undecanol | 453 | 0.05 | 5:1 | 0.0286 |

Reaction Order and Rate Dependencies

Kinetic studies on the synthesis of phthalates derived from higher aliphatic alcohols, such as heptyl and undecyl alcohol, reveal specific reaction order and rate dependencies for the rate-limiting second stage of the esterification process. akjournals.com Research conducted in isothermal, semibatch reactors using sulfuric acid as a catalyst has demonstrated that these reactions follow first-order kinetics with respect to the monoester. akjournals.comresearchgate.net A significant finding from these studies is that the reaction rate does not depend on the concentration of the excess alcohol (n-heptanol or n-undecanol). akjournals.comresearchgate.net

The general kinetic model for this second, catalyst-driven stage can be summarized as follows:

Reaction: Monoester + Alcohol ⇌ Diester + Water

Rate Law: The rate is primarily dependent on the concentration of the monoester and the catalyst.

Table 1: Summary of Kinetic Findings for Phthalate Esterification This interactive table summarizes reaction order dependencies found in studies of similar long-chain phthalate syntheses.

| Reactant Alcohol(s) | Catalyst | Reaction Stage | Apparent Reaction Order | Rate Dependency Notes |

|---|---|---|---|---|

| n-Heptyl, n-Nonyl, n-Undecyl | Sulfuric Acid | Stage 2 (Monoester to Diester) | First-order | Rate is dependent on monoester concentration; independent of alcohol concentration. akjournals.comresearchgate.net |

| 2-Ethylhexanol | Sulfuric Acid | Stage 2 (Monoester to Diester) | First-order | Rate is dependent on mono-2-ethylhexyl phthalate concentration alone. researchgate.net |

| 2-Ethylhexanol | Methane Sulphonic Acid | Overall | Second-order | First-order dependence on each reactant (monoester and alcohol) and the catalyst. scribd.com |

Influence of Process Parameters on Synthesis Efficiency

The efficiency and yield of this compound synthesis are critically dependent on several process parameters. Careful control of these variables is necessary to maximize product formation, minimize reaction time, and ensure high purity.

Temperature: Reaction temperature significantly impacts the rate of esterification. Higher temperatures accelerate the reaction, but excessive heat can lead to undesirable side reactions and product discoloration. google.com The optimal temperature range often depends on the catalyst used. For instance, processes using concentrated sulfuric acid typically operate between 140-160°C, whereas reactions with organotitanate catalysts may be run at higher temperatures, from 180°C to 260°C. google.comgoogle.com

Catalyst Type and Concentration: The choice of catalyst is crucial for the slow second stage of esterification. akjournals.com Common catalysts include strong acids like sulfuric acid and p-toluenesulfonic acid, as well as organometallic compounds such as tetra-isopropyl titanate. scribd.comgoogle.com Concentrated sulfuric acid offers high catalytic activity at lower temperatures but can cause corrosion and complicates post-treatment. google.com Titanate catalysts operate at higher temperatures and are known for producing a cleaner product with simpler purification steps. google.com The catalyst concentration, typically between 0.2% and 10% by weight of the phthalic anhydride, must be optimized to balance reaction speed with cost and purification requirements. google.com

Molar Ratio of Reactants: The esterification reaction is reversible. To drive the chemical equilibrium toward the formation of the diester product, a molar excess of the alcohols is used. google.com The molar ratio of phthalic anhydride to the total alcohol mixture (heptanol and undecanol) typically ranges from 1:2.1 to 1:5.0. google.com This excess ensures that the monoester formed in the first stage is efficiently converted to the final diester product.

Water Removal: Water is a byproduct of the second esterification step. wikipedia.org Its presence in the reactor can shift the equilibrium back towards the reactants, hindering the completion of the reaction. Therefore, the continuous removal of water as it is formed is essential for achieving high conversion rates. google.comwikipedia.org This is typically accomplished by heating the reaction mixture to boiling and allowing the water to be removed via distillation, often under reduced pressure to maintain the desired temperature. google.com

Table 2: Influence of Key Process Parameters on Synthesis This interactive table outlines the impact of various process parameters on the efficiency of phthalate ester synthesis.

| Parameter | Typical Range/Value | Effect on Synthesis Efficiency |

|---|---|---|

| Temperature | 140 - 260 °C | Increases reaction rate; must be controlled to prevent side reactions and degradation. google.comgoogle.com |

| Catalyst Conc. | 0.2 - 10 wt% of Phthalic Anhydride | Higher concentration increases reaction rate but may complicate purification and increase costs. google.com |

| Molar Ratio (Anhydride:Alcohol) | 1:2.1 to 1:5.0 | Excess alcohol drives the equilibrium towards the product side, increasing yield. google.com |

| Water Removal | Continuous | Essential for shifting the equilibrium to favor product formation and achieve high conversion. google.comwikipedia.org |

Industrial Manufacturing Processes and Innovations for Long-Chain Phthalates

The industrial production of long-chain phthalates like this compound has evolved to optimize efficiency, product quality, and environmental performance.

Large-Scale Production Approaches

The predominant method for the large-scale manufacturing of phthalate esters is the batch or semi-batch process. akjournals.comgoogle.com This process involves the following key steps:

Reactor Charging: A reaction vessel is charged with phthalic anhydride and the specified alcohols (a mixture of heptanol and undecanol (B1663989) for this compound) in a predetermined molar excess. google.com

Heating and Reaction: The mixture is heated to the target reaction temperature. The catalyst is then introduced to initiate the second, slower esterification reaction. google.com

Water Removal: The reaction is maintained at a boiling point, often under gradually decreasing pressure, to continuously remove the water of reaction and drive the process to completion. google.com

Monitoring: The progress of the reaction is monitored by periodically taking samples and measuring the residual acidity (acid number). The reaction is considered complete when the acidity drops to a specified low level. google.com

Purification: Once the reaction is complete, the crude ester undergoes several purification steps. This includes neutralizing the remaining acidic catalyst (if an acid catalyst was used), stripping off the excess unreacted alcohol under vacuum for recycling, and filtering the final product to remove any residual solids or impurities. google.com

This standardized approach allows for the production of large volumes of high-purity phthalate plasticizers suitable for various industrial applications.

Advancements in Process Technology for Reduced Environmental Burden

Growing environmental concerns and stricter regulations have spurred innovation in plasticizer manufacturing, aimed at reducing the environmental impact of the production process. wa.govmarketresearchfuture.com

Key advancements include:

Improved Catalysis: A significant focus has been on replacing corrosive and difficult-to-remove catalysts like sulfuric acid. google.com The development of solid acid catalysts, such as zeolites, offers advantages like easier separation from the product, reduced equipment corrosion, and the potential for catalyst recycling, which minimizes waste streams. scribd.comrsc.org Companies are continuously investing in technology upgrades to improve catalyst efficiency. marketresearchfuture.com

Process Intensification: Innovations in reactor design and mixing technology aim to improve process efficiency. google.com Enhanced mixing can increase the rate of mass and heat transfer and facilitate more efficient removal of water, thereby reducing batch times, lowering energy consumption, and minimizing the formation of byproducts. google.commdpi.com

These technological advancements are part of a broader industry trend toward more sustainable chemical manufacturing, driven by both regulatory pressure and market demand for greener products. marketresearchfuture.comchemindigest.comnbinno.com

Environmental Occurrence and Spatiotemporal Distribution of Heptyl Undecyl Phthalate

Detection and Quantification in Aquatic Ecosystems

The aquatic environment is a significant reservoir for many anthropogenic compounds, including phthalates. Due to its chemical properties, heptyl undecyl phthalate (B1215562) exhibits specific distribution patterns within aquatic systems.

Concentration Profiles in Surface Waters and Groundwater

Direct monitoring data for heptyl undecyl phthalate in surface and groundwater is limited. However, studies on the broader category of high molecular weight phthalates indicate a tendency for these compounds to have very low concentrations in the dissolved phase of surface waters due to their low water solubility. For instance, a 21-day study on the effects of di(heptyl, nonyl, undecyl) phthalate (711P) on Daphnia magna reported a no-observed-effect concentration (NOEC) of 0.094 mg/L, suggesting that while it can be present in the water column, the concentrations are expected to be low. canada.ca The actual "true" water solubility is considered to be even lower, as standard testing methods may include micro-droplets in the measurement. canada.ca

In a Canadian screening assessment, no specific environmental monitoring data for the DHNUP mixture in water were discovered. canada.ca General assessments of phthalates in aquatic systems often find that higher molecular weight phthalates are either not detected or are present at very low levels in filtered water samples. ecn.nl Their presence in groundwater is also expected to be minimal due to their strong adsorption to soil and low mobility.

Presence in Sediments and Suspended Particulate Matter

This compound, as a high molecular weight and hydrophobic compound, has a strong affinity for particulate matter and is therefore expected to accumulate in sediments and be associated with suspended particulate matter (SPM) in aquatic environments.

In laboratory microcosm studies using lake water and sediment, approximately 80% of a mixture of di(heptyl, nonyl, undecyl) phthalate was found to partition to the sediment. nih.gov This partitioning behavior is a key factor in its environmental distribution. While specific concentration data for this compound in sediments are scarce, a monitoring program in the U.S. found the mean concentration of a related compound, diundecyl phthalate, in sediments to be less than 0.6 ppm. nih.gov

Studies on various phthalates have consistently shown that higher molecular weight esters are predominantly found in the solid phase of aquatic systems. For example, research on German rivers has extensively used suspended particulate matter to monitor the presence and trends of plasticizers, indicating that SPM is a crucial medium for the transport and accumulation of these compounds.

Occurrence in Wastewater Treatment Plant Effluents and Sludge

Wastewater treatment plants (WWTPs) are significant conduits for the entry of phthalates into the environment. Due to their use in numerous consumer and industrial products, they are frequently found in raw sewage. The efficiency of their removal during treatment processes dictates their concentration in effluents and sludge.

This compound, being a high molecular weight phthalate, is expected to be largely removed from the aqueous phase during wastewater treatment through adsorption to sludge particles. Studies have shown that phthalates with long alkyl chains readily adsorb to solid particles. ecn.nl In semi-continuous activated sludge tests, di(heptyl, nonyl, undecyl) phthalate demonstrated a primary degradation half-life of less than one day, suggesting that it can be significantly biodegraded in the high microbial environment of a WWTP. chemicalbook.com After a six-week period in active microcosms containing lake water and sediment, no residual di(heptyl, nonyl, undecyl) phthalate was found in the water column, with only 2% to 6% remaining in the sediments, indicating effective degradation. chemicalbook.com

Distribution in Terrestrial and Atmospheric Compartments

The distribution of this compound extends beyond aquatic systems into terrestrial and atmospheric environments, driven by its physicochemical properties and environmental release mechanisms.

Identification in Soil and Mine Tailings

Soil is a primary sink for high molecular weight phthalates due to their low volatility and strong adsorption to organic matter. The application of sewage sludge to agricultural land can be a significant source of these compounds in soil. ecn.nl In sterile microcosm studies, approximately 80% of di(heptyl, nonyl, undecyl) phthalate partitioned to sediment, a process analogous to its behavior in soil. chemicalbook.com

A study in Denmark on cultured soils that had been amended with large amounts of sewage sludge for 25 years detected various nonyl phthalates, indicating the potential for long-term accumulation of such compounds in soil. ecn.nl While specific concentrations for this compound in soil are not widely reported, its presence is anticipated in areas impacted by sludge application or industrial activities. There is currently no specific data available on the detection or concentration of this compound in mine tailings.

Atmospheric Presence and Transport Mechanisms

The atmospheric presence of this compound is primarily associated with particulate matter due to its low vapor pressure. Higher molecular weight phthalates are less likely to exist in the vapor phase and are more prone to be adsorbed onto airborne particles. nih.gov

A study conducted in the urban area of Dhahran, Saudi Arabia, detected nonyl undecyl phthalate in total suspended particulate (TSP) matter, with concentrations ranging from 0.4 to 6 ng/m³. researchgate.net This finding confirms that this compound can be present in the atmosphere, likely as a result of emissions from plastic manufacturing, use, and disposal. The atmospheric transport of these particle-bound phthalates can lead to their deposition in remote areas, far from their original sources. The primary mechanism for their removal from the atmosphere is through wet and dry deposition.

Biotic Occurrence and Trophic Distribution of this compound

This compound, often found in commercial mixtures such as di(heptyl, nonyl, undecyl) phthalate (DHNUP), is bioavailable in the environment and has been detected in various organisms. canada.ca However, its tendency to bioaccumulate is limited by metabolic processes. canada.ca

Detection in Non-Human Organisms

Laboratory studies have confirmed the presence and effects of phthalate mixtures containing this compound in aquatic invertebrates and fish. One key mixture, identified as 711P, is a di(heptyl, nonyl, undecyl) phthalate. canada.ca Research conducted on this mixture has provided insights into its interaction with aquatic life. For instance, studies have evaluated its effects on the survival of the freshwater invertebrate Daphnia magna and on the rainbow trout (Oncorhynchus mykiss). canada.ca

While many phthalates are detected in biota, their concentrations can vary significantly depending on the specific compound, the organism, and its habitat. nih.gov For example, studies on various aquatic species have shown that bioconcentration factors (BCFs) and bioaccumulation factors (BAFs) can range from as low as 1 to over 3000 L/kg, though the majority of reported values are below 1000 L/kg. canada.ca The ability of organisms to metabolize these compounds plays a crucial role in preventing significant bioaccumulation. canada.ca

Table 1: Detection of Phthalate Esters in Aquatic Organisms This table provides examples of studies detecting various phthalate esters, including those related to this compound, in non-human organisms.

| Phthalate Mixture/Ester | Organism(s) | Study Focus | Finding | Reference(s) |

| Di(heptyl, nonyl, undecyl) phthalate (711P) | Daphnia magna (water flea) | Chronic toxicity | The 21-day no-observed-effect concentration (NOEC) for survival was determined to be 0.094 mg/L. | canada.ca |

| Di(heptyl, nonyl, undecyl) phthalate (711P) | Oncorhynchus mykiss (rainbow trout) | Aquatic toxicity | The substance was evaluated for its effects on this fish species. | canada.ca |

| General Phthalate Esters | Fish and aquatic invertebrates | Bioconcentration | Bioconcentration values ranged from 112 to 856 in fish and 116 to about 4,000 in invertebrates. | epa.gov |

| DEHP, DBP, DEP | Tilapia guineensis, Chrysichthys nigrodigitatus, Macrobrachium vollenhovenii | Environmental Occurrence | DBP was the predominant compound found in these species in Nigerian lagoons, showing organ-specific differences. | nih.gov |

Distribution within Aquatic Food Webs

The distribution of this compound and other higher molecular weight phthalates in aquatic food webs does not typically follow a pattern of biomagnification. Instead, evidence points towards trophic dilution, where the concentration of the chemical decreases at higher trophic levels. industrialchemicals.gov.ausfu.ca

A significant study investigating the bioaccumulation of various phthalate esters in a marine aquatic food web found a negative correlation between the lipid-normalized concentration of higher molecular weight phthalates and the trophic level of the organism. industrialchemicals.gov.au This suggests that these compounds have a low potential to biomagnify. industrialchemicals.gov.au The metabolic transformation of phthalates within organisms is a key mitigating factor against their accumulation up the food chain. sfu.ca

For lower molecular weight phthalates, such as Di-n-Butyl Phthalate (DBP) and Butylbenzyl Phthalate (BBP), bioaccumulation patterns show no significant relationship with trophic position, which is consistent with a lipid-water partitioning model. sfu.ca In contrast, higher molecular weight esters like Di-2(Ethylhexyl) Phthalate (DEHP) and Di-n-Octyl Phthalate (DnOP) clearly demonstrate trophic dilution. sfu.ca Given that this compound is a higher molecular weight ester, it is expected to follow this pattern of trophic dilution. sfu.caresearchgate.net

Sources and Release Pathways into the Environment

This compound is not known to be naturally produced in significant quantities and its presence in the environment is primarily due to human activity. Its release is closely tied to its production and use in a wide array of industrial and consumer products. industrialchemicals.gov.au

Migration from Polymeric Materials and Consumer Products

The principal use of this compound and other phthalates is as plasticizers, particularly in polyvinyl chloride (PVC) to make it more flexible. industrialchemicals.gov.aucpsc.gov These compounds are incorporated into a vast range of products, including construction materials, paints, coatings, adhesives, automotive parts, and electronics. canada.caindustrialchemicals.gov.au

Because phthalates are not chemically bound to the polymer matrix, they can migrate, leach, or volatilize from these products over time. This migration is a primary pathway for their release into the environment, leading to their presence in indoor air, dust, and eventually the wider environment. canada.ca The use of phthalates in such a broad spectrum of applications ensures their widespread and continuous release. nih.gov

Industrial Discharges and Anthropogenic Activities

Industrial activities are a major source of phthalate release into the environment. industrialchemicals.gov.au These releases can occur during the manufacturing, processing, and disposal of phthalate-containing products. Water is expected to be the primary receiving medium for phthalates released from industrial sources. canada.ca

A significant release pathway is through the effluent from sewage treatment plants (STPs). industrialchemicals.gov.au Phthalates from industrial and domestic sources enter the wastewater stream, and while STPs can degrade a portion of these chemicals, they are not always completely removed. nih.gov The treated effluent discharged into surface waters can therefore contain phthalates, leading to the contamination of aquatic environments. industrialchemicals.gov.au The high production volume of phthalates means that even small percentage losses from industrial processes can result in significant environmental loading. nih.gov

Natural Biogenesis and Environmental Background Levels of Phthalate Esters

While the overwhelming majority of phthalates in the environment are from synthetic, anthropogenic sources, there is evidence of natural biogenesis in some organisms. researchgate.net Certain plants and microorganisms, particularly algae, have been found to produce phthalate esters. researchgate.net For example, research has identified Gmelina arborea as a potential natural source of high-molecule phthalates. researchgate.net

Studies have detected a variety of phthalate esters in different species of algae, suggesting a biological origin. researchgate.net However, it is generally considered that phthalates from natural sources are less of a concern compared to those leached from synthetic products like plastics and fertilizers. researchgate.net The background levels of naturally produced phthalates are likely very low compared to the concentrations resulting from industrial pollution.

Phthalate Presence in Plant and Microbial Sources

Current research has not definitively identified this compound as a naturally occurring metabolite in plants or microorganisms. Phthalic acid esters as a broader chemical class have been isolated from various terrestrial and marine organisms; however, specific findings for this compound are limited and point towards its presence in processed biological materials rather than as a natural product of living organisms.

One area where this compound has been detected is in the bio-crude oil produced from the hydrothermal liquefaction of microalgae. This process converts algal biomass into liquid fuel under high temperature and pressure. While the compound is found in the resulting product, it is a consequence of the chemical transformation of algal biomass under specific processing conditions and not evidence of its presence as a natural constituent of the living algae.

Table 1: Detection of this compound in Processed Microbial-Related Sources

| Source Material | Processing Method | Resulting Product | Detection Status | Notes |

|---|---|---|---|---|

| Microalgae | Hydrothermal Liquefaction (HTL) | Bio-crude Oil | Detected aston.ac.ukukzn.ac.za | The compound is a component of the processed bio-crude, not a confirmed natural metabolite of the source organism. |

Differentiation from Anthropogenic Contributions

Distinguishing between natural and anthropogenic sources of a chemical compound is a critical aspect of environmental science. In the case of this compound, the evidence strongly points towards its origins as an industrial product.

This compound is recognized as a commercial chemical, often appearing in regulatory lists and chemical inventories. It belongs to the group of high molecular weight phthalate esters used as plasticizers to impart flexibility to polymers, particularly polyvinyl chloride (PVC). Its presence in various materials and products, from construction materials to consumer goods, establishes a clear pathway for its release into the environment through industrial emissions, leaching from products, and disposal.

The primary method for differentiating the source of this compound in an environmental sample currently relies on the absence of evidence for its natural production. Without confirmed biosynthetic pathways in plants or microbes, its detection is presumed to be of anthropogenic origin. The compound is listed as a High Production Volume (HPV) chemical by the U.S. Environmental Protection Agency, indicating that its production and/or importation into the United States has been in excess of one million pounds, further solidifying its status as a significant industrial chemical. cpsc.gov

Table 2: Basis for Differentiating Sources of this compound

| Source Type | Evidence | Primary Pathway to Environment |

|---|---|---|

| Anthropogenic | - Industrial production as a plasticizer.

| - Industrial release during manufacturing and processing.

|

| Natural (Plant/Microbial) | - No direct evidence of biosynthesis in current scientific literature. | - Not established. |

Environmental Fate, Transformation, and Persistence of Heptyl Undecyl Phthalate

Biodegradation Pathways and Kinetics

Microbial degradation is considered the primary and most effective route for the elimination of phthalate (B1215562) esters from the environment. researchgate.net A wide variety of microorganisms can metabolize phthalates under both aerobic and anaerobic conditions. researchgate.net

Aerobic Degradation

Under aerobic conditions, the biodegradation of heptyl undecyl phthalate is initiated by the enzymatic hydrolysis of one of its two ester bonds. nih.gov This reaction is catalyzed by microbial esterases or lipases, cleaving the diester into a monoester, specifically monoheptyl phthalate or monoundecyl phthalate, and the corresponding alcohol (undecyl alcohol or heptyl alcohol). nih.govsci-hub.seresearchgate.net The monoester is then further hydrolyzed to phthalic acid and the remaining alcohol. researchgate.net

Once formed, phthalic acid is a central intermediate that undergoes degradation by a wide range of aerobic microorganisms. sci-hub.seresearchgate.net The process involves the introduction of hydroxyl groups onto the aromatic ring by dioxygenase enzymes, leading to the formation of intermediates like protocatechuate (3,4-dihydroxybenzoic acid). nih.govresearchgate.net Subsequently, the aromatic ring is cleaved, and the resulting compounds are funneled into central metabolic pathways, such as the Krebs cycle, for further breakdown. nih.goviwaponline.com Aerobic degradation is generally considered more rapid and complete compared to anaerobic processes. iwaponline.com

Anaerobic Degradation

In the absence of oxygen, such as in buried sediments or anaerobic digesters, this compound can also undergo biodegradation, although typically at a slower rate than in aerobic environments. nih.govkaydiandesign.com The degradation of high molecular weight phthalate esters (HMWPEs) under methanogenic conditions has been demonstrated, though it is often slower compared to that of lower molecular weight phthalates. nih.govkaydiandesign.comresearchgate.net

The anaerobic breakdown also begins with the hydrolysis of the ester linkages to form phthalic acid and the respective alcohols. researchgate.net The subsequent degradation of the phthalic acid ring follows a different pathway than the aerobic route. It is typically activated by conversion to a thioester, phthaloyl-CoA, which is then decarboxylated to benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. researchgate.net While lower molecular weight phthalates are readily degraded anaerobically, HMWPEs like di-(2-ethylhexyl) phthalate (DEHP) are degraded at rates one to two orders of magnitude lower. nih.gov

The rate at which this compound biodegrades is influenced by several environmental and biological factors. Generally, the degradation rate of phthalates decreases as the length of the alkyl chain increases, suggesting that HMWPEs like this compound are less readily biodegradable than their short-chain counterparts. nih.gov

Environmental Conditions:

Temperature: Microbial activity and, consequently, degradation rates are temperature-dependent. For many phthalate-degrading bacteria, the optimal temperature range is between 30°C and 35°C. researchgate.netnih.gov

pH: Neutral to slightly alkaline pH values (7.0 to 8.0) are generally optimal for the biodegradation of phthalates. researchgate.netnih.gov Significant deviations from this range can inhibit microbial growth and enzymatic activity. nih.gov

Oxygen Availability: The presence of oxygen significantly enhances the rate of degradation. Aerobic pathways are more efficient and widespread for phthalate mineralization. iwaponline.comresearchgate.net

Microbial Adaptation: The presence of a microbial community already adapted to phthalates can significantly accelerate degradation. In environments with a history of phthalate contamination, specialized microorganisms may be present, leading to shorter lag phases and faster removal rates. nih.gov For instance, in semi-continuous activated sludge tests, a primary degradation half-life of less than one day was observed for a mixture of di(heptyl, nonyl, undecyl) phthalates, indicating rapid removal by an acclimated microbial population. nih.gov

| Parameter | Optimal Value/Range | Source |

|---|---|---|

| Temperature | 30°C - 35°C | researchgate.netnih.gov |

| pH | 6.0 - 8.0 | researchgate.netnih.gov |

| Salt Concentration | <3% | researchgate.net |

The primary degradation intermediates of this compound are its corresponding monoesters and phthalic acid. The initial hydrolysis yields either monoheptyl phthalate or monoundecyl phthalate . nih.govt3db.ca Further hydrolysis of the monoester produces phthalic acid . nih.govt3db.ca

Beyond these initial products, the alkyl chains of the monoesters can undergo further oxidation. Studies on close analogs like diundecyl phthalate (DUP) and diheptyl phthalate (DHP) have identified several oxidative metabolites. For DUP, key metabolites include mono-hydroxyundecyl phthalate (MHUP) , mono-oxoundecyl phthalate (MOUP) , and mono-carboxydecyl phthalate (MCDP) . nih.gov Similarly, the metabolism of a branched diheptyl phthalate isomer yielded metabolites such as 5-hydroxy-5-methylhexyl phthalate , 6-hydroxy-5-methylhexyl phthalate , and 5-carboxyhexyl phthalate . nih.gov These findings suggest that the degradation of this compound likely produces a series of hydroxylated and carboxylated monoester intermediates before the aromatic ring is cleaved.

Ultimate biodegradation refers to the complete conversion of an organic compound to carbon dioxide, water, and mineral salts by microorganisms. Studies on analogous high molecular weight phthalates demonstrate significant mineralization potential.

In river die-away tests, a commercial mixture of di(heptyl, nonyl, undecyl) phthalates exhibited a half-life of 6 to 8 days. nih.gov In more detailed microcosm studies using lake water and sediment, 40% to 48% of the radiolabeled carbon from this same phthalate mixture was converted to carbon dioxide over a 41-day period, confirming substantial mineralization. nih.gov After six weeks, no parent compound was found in the water column, and only 2% to 6% remained in the sediment. nih.gov For diheptyl phthalate specifically, aerobic biodegradation tests using activated sludge showed that it reached 36% of its theoretical biochemical oxygen demand (BOD) within two weeks, indicating it is inherently biodegradable. nih.gov

| Compound/Mixture | Test System | Finding | Source |

|---|---|---|---|

| Di(heptyl, nonyl, undecyl) phthalate | River Die-Away Test | Half-life of 6 to 8 days | nih.gov |

| Di(heptyl, nonyl, undecyl) phthalate | Lake Water/Sediment Microcosm | 40-48% mineralization to CO₂ in 41 days | nih.gov |

| Diheptyl phthalate | Activated Sludge (Japanese MITI test) | 36% of theoretical BOD in 2 weeks | nih.gov |

| Di-(2-ethylhexyl) phthalate (DEHP) | Anaerobic Digester | Degradation rate constant of 0.0035 - 0.0359 day⁻¹ | nih.gov |

Abiotic Transformation Processes

While biodegradation is the dominant fate process, abiotic mechanisms can also contribute to the transformation of this compound in the environment, although often at a much slower rate. researchgate.net

Photodegradation, or the breakdown of compounds by light, is generally not a significant removal pathway for phthalates in soil and aquatic systems due to the low intensity of light penetration. nih.gov However, for molecules in the atmosphere, it can be a more relevant process.

This compound contains chromophores that can absorb light in the environmentally relevant spectrum (>290 nm), making it potentially susceptible to direct photolysis. nih.gov More significantly, in the atmosphere, vapor-phase phthalates are degraded by reacting with photochemically-produced hydroxyl radicals. For the analog diheptyl phthalate, the estimated half-life for this atmospheric reaction is approximately 22 hours. nih.gov This suggests that any portion of this compound that partitions to the atmosphere will be degraded relatively quickly. In contrast, the aqueous photolysis half-life for high molecular weight phthalates can be on the order of years, confirming it as a very slow process in water. researchgate.net

Bioaccumulation and Trophic Transfer Potential in Ecological Systems

The potential for this compound to accumulate in living organisms and move through the food web is a critical aspect of its environmental risk profile.

Bioconcentration Factors in Aquatic Biota

Bioconcentration is the process by which a chemical is absorbed by an organism from the surrounding water. Due to their hydrophobicity and high octanol-water partition coefficients (Kow), long-chain phthalates like diundecyl phthalate are often presumed to have a high potential to bioconcentrate in aquatic organisms. sfu.ca

However, extensive laboratory and field research has shown that the bioconcentration factors (BCFs) for high molecular weight phthalates are typically much lower than what would be predicted based on their lipid-water partitioning properties alone. sfu.caresearchgate.net This discrepancy is largely attributed to the metabolic transformation of these compounds within the organisms. sfu.ca For most high molecular weight phthalates, BCFs are generally below the 5,000 threshold that often defines a substance as "bioaccumulative". researchgate.net Specific studies on diheptyl phthalate have reported very low BCF values, ranging from just 0.9 to 16.7, which suggests a low potential for bioconcentration. nih.gov

Table 2: Reported Bioconcentration Factors (BCF) for Diheptyl Phthalate

| BCF Value Range | Interpretation |

|---|

Data serves as an estimate for the behavior of this compound.

Environmental Mobility and Partitioning Behavior

The movement and distribution of this compound in the environment are dictated by its physical and chemical properties, which control its tendency to volatilize into the air or adsorb to solids like soil and sediment.

Volatilization from Aqueous and Solid Matrices

The tendency of a chemical to move from water or soil into the air is governed by its vapor pressure and Henry's Law constant. High molecular weight phthalates, including this compound, have very low vapor pressures, indicating a low intrinsic volatility. nih.govinchem.org For instance, the vapor pressure of diheptyl phthalate is estimated to be a mere 2.1 x 10⁻⁶ mm Hg at 25°C. nih.gov

Despite the low vapor pressure, the estimated Henry's Law constant for compounds like diheptyl phthalate (3.5 x 10⁻⁶ atm-m³/mol) suggests that volatilization from water surfaces can be a relevant environmental fate process. nih.gov However, this process is significantly limited by the strong tendency of these compounds to adsorb to solid particles. nih.govnih.gov For soil and sediment, the high adsorption capacity is expected to severely attenuate, or reduce, any significant volatilization. nih.govnih.gov At a standard temperature of 20°C, the evaporation of di-n-heptyl phthalate is considered negligible. inchem.org

Adsorption to Organic Matter in Sediments and Soils

As hydrophobic compounds, high molecular weight phthalates have a strong affinity for organic matter and readily adsorb to soil and sediment particles. nih.govresearchgate.net This behavior is quantified by the organic carbon-normalized partition coefficient (Koc), which is exceptionally high for these substances. The estimated Koc for diheptyl phthalate is 5.7 x 10⁴, and for diundecyl phthalate, it is even higher at 7.7 x 10⁶. nih.govnih.gov

This high sorption potential means that this compound is expected to have very low mobility in soil and will predominantly partition to sediment in aquatic environments. nih.govnih.gov Experimental studies with a di(heptyl, nonyl, undecyl) phthalate mixture confirmed this, showing that approximately 80% of the substance partitioned to the sediment phase in a microcosm containing lake water and sediment. nih.gov

Table 3: Physicochemical Properties Influencing Environmental Mobility

| Compound (Proxy) | Vapor Pressure (mm Hg @ 25°C) | Henry's Law Constant (atm-m³/mol) | Estimated Log Koc |

|---|---|---|---|

| Diheptyl Phthalate | 2.1 x 10⁻⁶ | 3.5 x 10⁻⁶ | 4.76 |

Data serves as an estimate for the behavior of this compound.

Sorption to Particulate Matter

The environmental distribution of this compound is significantly influenced by its tendency to adsorb to particulate matter. Phthalate esters, as a class of compounds, are known to bind to particles, a behavior that governs their transport and fate in various environmental compartments. uml.edunih.gov Once released into the environment, phthalates can associate with soil, sediment, and suspended solids in the water column. nih.gov This sorption process is particularly relevant for higher molecular weight phthalates, which exhibit greater lipophilicity and, consequently, a stronger affinity for organic matter present in particulate phases. researchgate.net

Specific research on a mixture containing undecyl phthalates provides direct insight into this behavior. In sterile microcosms composed of lake water and sediment, approximately 80% of a di(heptyl,nonyl,undecyl) phthalate mixture was observed to partition to the sediment. nih.gov This strong partitioning to sediment and suspended solids is a critical process, as it can reduce the concentration of the compound in the water column, thereby affecting its bioavailability and the rates of other fate processes like volatilization. nih.gov In the atmosphere, compounds like diheptyl phthalate, which is structurally related to this compound, are expected to exist in both vapor and particulate phases. nih.gov The particulate-phase fraction is then subject to removal from the atmosphere through wet or dry deposition. nih.gov

Environmental Persistence Assessment

The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down by chemical or biological processes. Phthalate esters are frequently described in scientific literature as persistent organic pollutants due to their stability and widespread detection in the environment. nih.govresearchgate.net The persistence of individual phthalates is closely linked to their chemical structure, particularly the length of their alkyl chains, which influences their susceptibility to degradation. pjoes.com

Half-Life Determinations in Various Media

Research on a commercial mixture of di(heptyl,nonyl,undecyl) phthalates has determined its degradation rates in different environmental simulations:

In river die-away tests, the mixture demonstrated a half-life of 6 to 8 days. nih.gov

In active microcosms with lake water and sediment, 40 to 48% of the radiolabeled mixture evolved as carbon dioxide over 41 days, and after six weeks, only 2 to 6% of the initial amount was associated with sediments, indicating significant degradation. nih.gov

Under conditions simulating a semi-continuous activated sludge treatment process, the mixture showed a primary degradation half-life of less than one day. nih.gov

Data for other long-chain phthalates, such as diundecyl phthalate, further supports these findings. In a river die-away test, diundecyl phthalate had a half-life of 2.5 weeks, while in an acclimated shake flask test, its biodegradation half-life was 6.17 days following a 2.7-day lag period. nih.gov In contrast, a shorter-chain analogue, diheptyl phthalate, showed 36% of its theoretical biochemical oxygen demand (BOD) in two weeks using an activated sludge inoculum, suggesting that biodegradation is a significant fate process. nih.gov

The table below summarizes the available half-life data for a relevant phthalate mixture.

| Compound/Mixture | Environmental Medium/Test Condition | Determined Half-Life | Citation |

|---|---|---|---|

| Di(heptyl,nonyl,undecyl) Phthalate | River Die-Away Test | 6 to 8 days | nih.gov |

| Di(heptyl,nonyl,undecyl) Phthalate | Semi-Continuous Activated Sludge | <1 day (primary degradation) | nih.gov |

| Diundecyl Phthalate | River Die-Away Test (Mississippi River water) | 2.5 weeks | nih.gov |

| Diundecyl Phthalate | Acclimated Shake Flask CO2 Evolution Test | 6.17 days | nih.gov |

Regulatory Considerations for Persistence

While phthalates as a class are often categorized as persistent organic pollutants in scientific literature, specific regulatory classifications for this compound based on persistence criteria have not been identified. nih.govresearchgate.net Environmental agencies establish criteria to classify substances as Persistent, Bioaccumulative, and Toxic (PBT). Although certain phthalates are regulated due to their potential health effects, which has led to restrictions on their use in consumer products, these regulations are not primarily based on a formal classification of their environmental persistence. uml.educpsc.gov

Advanced Analytical Methodologies for Heptyl Undecyl Phthalate Environmental Monitoring

Sample Preparation and Extraction Techniques for Diverse Matrices

Effective sample preparation is a critical step in the analytical workflow for Heptyl Undecyl Phthalate (B1215562), aiming to isolate the analyte from interfering matrix components and concentrate it to levels suitable for instrumental detection. mdpi.com The choice of extraction technique is highly dependent on the physicochemical properties of the analyte and the nature of the sample matrix (e.g., water, soil, sediment, or biota).

Liquid-Liquid Extraction (LLE) is a conventional and well-established technique for the separation of phthalates from aqueous samples. mdpi.comresearchgate.net This method operates on the principle of partitioning the analyte between the aqueous sample and an immiscible organic solvent. mdpi.com Hydrophobic compounds like Heptyl Undecyl Phthalate exhibit a higher affinity for the organic phase. Commonly used water-immiscible solvents for phthalate extraction include n-hexane and dichloromethane (B109758). researchgate.net

Despite its conceptual simplicity, traditional LLE can be a time-consuming and labor-intensive process, often requiring large volumes of organic solvents which can pose environmental and health concerns. researchgate.netnih.gov The multi-step nature of LLE can also increase the risk of sample contamination, a significant issue in trace analysis of ubiquitous compounds like phthalates. researchgate.netcdc.gov To enhance efficiency and reduce solvent consumption, miniaturized versions such as dispersive liquid-liquid microextraction (DLLME) have been developed. researchgate.netmetu.edu.tr DLLME utilizes a small amount of extraction solvent dispersed in the aqueous sample, facilitated by a disperser solvent, leading to a high surface area for rapid analyte transfer. irantypist.com This technique offers advantages of simplicity, speed, low cost, and high recovery and enrichment factors. researchgate.net

| Parameter | Finding | Reference |

| Technique | Dispersive Liquid-Liquid Microextraction (DLLME) | researchgate.net |

| Application | Determination of phthalates in bottled milk, water, and beverages | researchgate.net |

| Advantages | Simplicity, rapidity, low cost, high recovery, high enrichment factor | researchgate.net |

| Recovery | 91% to 105% for 10 phthalates when combined with vacuum rotary evaporation | nih.gov |

Solid-Phase Extraction (SPE) has become a predominant technique for preparing environmental samples for phthalate analysis, largely replacing LLE due to its efficiency, lower solvent consumption, and potential for automation. mdpi.comresearchgate.net SPE involves passing a liquid sample through a cartridge packed with a solid sorbent. Analytes like this compound are retained on the sorbent material while the sample matrix passes through. The retained analytes are then eluted with a small volume of an appropriate organic solvent. mdpi.com

The choice of sorbent is critical for achieving high extraction efficiency. mdpi.com For moderately nonpolar compounds like phthalates, reversed-phase sorbents such as C18 (octadecyl-bonded silica) are commonly employed. mdpi.com The performance of different SPE cartridges can vary, with studies showing Sep-Pak C18 cartridges providing excellent extraction performance for a range of phthalates. mdpi.com

Solid-Phase Microextraction (SPME) is a solvent-free, miniaturized version of SPE that combines sampling, extraction, and concentration into a single step. researchgate.netnih.gov In SPME, a fused silica (B1680970) fiber coated with a polymeric stationary phase is exposed to the sample. Analytes partition from the sample matrix into the fiber coating until equilibrium is reached. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. nih.gov SPME is valued for its simplicity and sensitivity, with detection limits for some phthalates reported in the low nanogram-per-liter range. researchgate.netnih.gov

| Parameter | Finding | Reference |

| Technique | Solid-Phase Extraction (SPE) | mdpi.commdpi.com |

| Common Sorbent | C18 (Octadecyl) reversed-phase | mdpi.com |

| Application | Extraction of phthalates from water and beverage samples | mdpi.commdpi.com |

| Recovery | 72% - 95% for several phthalates using C18 cartridges | scilit.com |

| Technique | Solid-Phase Microextraction (SPME) | researchgate.netnih.gov |

| Common Fiber | Polyacrylate (85 µm) | nih.gov |

| LODs | 0.006 to 0.17 µg/L for six phthalate esters in water | nih.gov |

Accelerated Solvent Extraction (ASE), also known as Pressurized Fluid Extraction (PFE), is a highly efficient technique for extracting analytes from solid and semi-solid samples like soil and sediment. researchgate.net ASE utilizes organic solvents at elevated temperatures (e.g., 80-100°C) and pressures (e.g., 1500 psi), which enhances the extraction kinetics and efficiency. researchgate.netnih.gov The high temperatures increase the solubility of analytes and decrease the viscosity of the solvent, allowing for better penetration into the sample matrix. The high pressure keeps the solvent in a liquid state above its boiling point. researchgate.net

The main advantages of ASE over traditional methods like Soxhlet extraction include significantly reduced extraction times and lower solvent consumption. researchgate.net The process can be automated, leading to high sample throughput. researchgate.net ASE, often coupled with GC-MS, has been successfully applied for the determination of various phthalates in contaminated soils and sediments, demonstrating high analyte recovery. researchgate.netnih.govhep.com.cn

| Parameter | Finding | Reference |

| Technique | Accelerated Solvent Extraction (ASE) | researchgate.netnih.gov |

| Matrices | Soil, Sediment | researchgate.netnih.govnih.gov |

| Typical Solvents | Dichloromethane-acetone mixture (1:1, v/v) | nih.gov |

| Temperature | 100°C | nih.gov |

| Pressure | 1500 psi (103.4 MPa) | nih.gov |

| Recoveries | 50.5% to 107.9% for seventeen phthalates in sediment | nih.gov |

| Advantages | Rapid, low solvent use, high recovery, automated | researchgate.net |

Dispersive Solid-Phase Extraction (DSPE) is a variation of SPE where the sorbent is directly dispersed into the sample solution. irantypist.comresearchgate.net After a period of mixing to facilitate analyte adsorption onto the sorbent, the solid phase is separated from the liquid phase by centrifugation or filtration. researchgate.net This technique offers a larger contact area between the sorbent and the sample, potentially leading to faster extraction equilibrium compared to conventional SPE. DSPE is often used as a clean-up step after an initial extraction, for example, using C18 as an absorbent to remove matrix interferences from soil extracts. researchgate.net

Magnetic Solid-Phase Extraction (MSPE) is an evolution of DSPE that simplifies the separation process. In MSPE, magnetic nanoparticles are used as the sorbent material. After the extraction, the sorbent with the adsorbed analytes can be easily and quickly separated from the sample solution using an external magnetic field, eliminating the need for centrifugation or filtration. This makes the process faster and more convenient. researchgate.net

| Parameter | Finding | Reference |

| Technique | Dispersive Solid-Phase Extraction (DSPE) | irantypist.comresearchgate.net |

| Application | Clean-up of soil extracts | researchgate.net |

| Sorbent | C18 | researchgate.net |

| Separation Method | Centrifugation | researchgate.net |

| Recovery | 94.4% - 114.6% for phthalates in spiked soil samples | researchgate.net |

| Technique | Magnetic Solid-Phase Extraction (MSPE) | researchgate.net |

| Principle | Uses magnetic nanoparticles as sorbent for easy separation | researchgate.net |

| Advantage | Rapid separation with an external magnet, no centrifugation needed | researchgate.net |

Chromatographic Separation and Spectrometric Quantification

Following sample preparation, instrumental analysis is performed to separate, identify, and quantify this compound. Gas chromatography coupled with mass spectrometry is the most widely used and effective technique for this purpose. nih.govgcms.cz

Gas Chromatography (GC) is an ideal technique for separating volatile and semi-volatile compounds like phthalates. gcms.cz The separation is achieved on a capillary column, with non-polar or mid-polar stationary phases such as those with 5% phenyl-methylpolysiloxane (e.g., DB-5MS) being very common for phthalate analysis. gcms.cz The choice of column is crucial as structural similarities among different phthalates can lead to co-elution, complicating identification and quantification. gcms.cz

Mass Spectrometry (MS) is the preferred detection method due to its high sensitivity and selectivity. nih.gov When coupled with GC, it provides a powerful tool for the definitive identification of target compounds based on their mass spectra. nih.gov For quantitative analysis, the MS is often operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored. oregonstate.edu This significantly enhances sensitivity and reduces matrix interference compared to full scan mode. nih.govoregonstate.edu

For analyzing complex environmental samples or when very low detection limits are required, tandem mass spectrometry (GC-MS/MS) and high-resolution mass spectrometry (HRMS) are employed. nih.gov

GC-MS/MS increases selectivity by performing a second stage of mass analysis on a specific precursor ion from the initial mass spectrum. This technique is highly effective at eliminating background noise and resolving co-eluting interferences. nih.gov

GC-HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of an ion. This high mass accuracy makes it possible to distinguish between the target analyte and interfering compounds that may have the same nominal mass.

These advanced MS techniques provide the high degree of accuracy and sensitivity required for the reliable monitoring of this compound at trace levels in the environment. nih.gov

| Parameter | Finding | Reference |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.govgcms.cz |

| Common GC Column | DB-5MS (5% phenyl-methylpolysiloxane) | gcms.cz |

| MS Detection Modes | Full Scan, Selected Ion Monitoring (SIM) | nih.govoregonstate.edu |

| Advanced Techniques | GC-Tandem MS (GC-MS/MS), GC-High Resolution MS (GC-HRMS) | nih.gov |

| Advantages of MS/MS | Increased selectivity, reduced background noise | nih.gov |

| LODs (GC-MS/MS) | 0.05 to 0.40 µg/kg for seventeen phthalates in sediment | nih.gov |

Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a preferred method for the analysis of phthalates, including this compound. mdpi.com This technique offers significant advantages in terms of sensitivity and selectivity, making it ideal for detecting trace levels of contaminants in complex matrices. sciex.com The process typically involves separating the target analytes from other compounds in the sample using a liquid chromatograph, followed by detection and quantification using a tandem mass spectrometer.

In LC-MS/MS analysis of phthalates, electrospray ionization (ESI) in the positive mode is the most commonly used interface. mdpi.com The mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode, where two specific mass transitions are monitored for each target analyte. sciex.com This approach enhances selectivity and reduces background interference. The precursor ion for many phthalates is the protonated molecule [M+H]+, which then fragments into characteristic product ions. sciex.com For many common phthalates, dominant fragment ions include protonated phthalic acid (m/z 167) and phthalic anhydride (B1165640) (m/z 149), which are used for quantification and confirmation. sciex.com This high degree of selectivity allows for easier sample preparation compared to other methods. mdpi.com

Optimization of Chromatographic Conditions for Complex Mixtures

Optimizing chromatographic conditions is critical for achieving accurate and reliable quantification of this compound, especially in complex environmental mixtures. The goal is to obtain sharp, symmetrical, and well-resolved chromatographic peaks. nih.gov Key parameters that are systematically adjusted include the mobile phase composition, column type, flow rate, and temperature.

For phthalate analysis, C18 columns are commonly used due to the nonpolar nature of these compounds. mdpi.com A gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is typically employed. For instance, a fast gradient of water with an ammonium (B1175870) acetate (B1210297) buffer and methanol (B129727) can be used to separate multiple phthalates effectively. sciex.com The optimization process often involves adjusting the co-solvent composition, buffer concentration, and acidity to improve peak shape and analyte retention. For example, studies have shown that for certain polar analytes, increasing the ionic strength of the mobile phase modifier, such as ammonium formate, can significantly improve peak capacity. Design of Experiment (DoE) approaches, like the Box-Behnken design, can be systematically used to identify the optimal conditions by evaluating the effects of multiple factors simultaneously. nih.gov

Method Validation and Performance Characteristics

Method validation is an essential process to ensure that an analytical method is suitable for its intended purpose. It involves establishing and documenting the performance characteristics of the method, including its detection limits, accuracy, precision, and recovery.

The Limit of Detection (LOD) is defined as the lowest concentration of an analyte that can be reliably distinguished from a blank sample, while the Limit of Quantitation (LOQ) is the lowest concentration at which the analyte can be accurately quantified with predefined goals for bias and imprecision. nih.govjuniperpublishers.com These values are crucial for environmental monitoring, as they define the lower boundary of a method's measurement capability. For phthalate analysis, these limits are matrix-specific and depend on the entire analytical procedure, including sample preparation and the instrument used. juniperpublishers.com

Modern analytical techniques like LC-MS/MS and GC-MS can achieve very low detection limits for phthalates, often in the nanogram per liter (ng/L) or nanogram per milliliter (ng/mL) range. sciex.comresearchgate.net For example, a validated LC-MS/MS method for various plasticizer metabolites in wastewater reported Method Quantification Limits (MQLs) ranging from 0.079 to 4.4 ng/L. researchgate.net Another LC-MS/MS method for 22 phthalates in beverages achieved an LOD of at least 1 ng/mL for all targeted compounds. sciex.com

Table 1: Examples of LOD and LOQ for Phthalate Analysis using Mass Spectrometry Techniques

| Compound | Method | Matrix | LOD | LOQ | Source |

| Diundecyl phthalate | GC-MS | Passive Sampler | 3.1 ng/sampler | 9.9 ng/sampler | oregonstate.edu |

| Di-n-octyl phthalate (DNOP) | LC-MS/MS | Distilled Beverages | - | < 1 µg/L | waters.com |

| Di(2-ethylhexyl) phthalate (DEHP) | GC-MS | Cosmetics | - | 25 µg/g | researchgate.net |

| Mono-2-ethylhexyl phthalate (MEHP) | U(H)PLC-MS/MS | Wastewater | 0.091 ng/L | 0.30 ng/L | researchgate.net |

| Dibutyl phthalate (DBP) | GC-MS | Cosmetics | - | 25 µg/g | researchgate.net |

The reliability of an analytical method is determined by its accuracy, precision, and recovery rate.

Accuracy refers to the closeness of a measured value to the true value.

Precision measures the degree of agreement among a series of individual measurements and is often expressed as the relative standard deviation (RSD). It includes repeatability (within-day precision) and reproducibility (inter-day precision).

Recovery is the percentage of the true amount of an analyte that is detected by the analytical method, which assesses the effectiveness of the sample preparation and extraction steps.

For the analysis of phthalates, validated methods demonstrate high levels of performance. For instance, an isotope dilution-gas chromatography/mass spectrometry (ID-GC/MS) method for determining phthalates in polyvinyl chloride (PVC) showed excellent repeatability (RSD ≤ 2.17%) and reproducibility (RSD ≤ 2.16%). nih.govcolab.ws A separate study on phthalates in cosmetics reported recovery ranges between 95% and 106.1%, with RSDs of less than 3.9% in fortified samples. researchgate.net

Table 2: Performance Characteristics of Validated Analytical Methods for Phthalates

| Method | Analyte Class | Matrix | Precision (RSD) | Recovery Rate | Source |

| ID-GC/MS | Phthalates & DEHT | PVC | Repeatability ≤ 2.17%, Reproducibility ≤ 2.16% | - | nih.govcolab.ws |

| GC-MS | DBP & DEHP | Cosmetics | < 3.9% | 95% - 106.1% | researchgate.net |

| GC-HR-MS | DPHP Metabolites | Urine | 4.9% - 17.4% (Day-to-day) | 92.2% - 101.4% | publisso.de |

The European Human Biomonitoring Initiative (HBM4EU) has worked towards achieving coordinated HBM in Europe, which includes the analysis of phthalates. nih.gov Through proficiency testing, the project assessed the performance of various European laboratories in analyzing phthalate biomarkers. The results showed a substantial improvement in laboratory performance over the course of the program, with an average satisfactory performance rate of 90% achieved by the end. The interlaboratory reproducibility (a measure of how variable results are between labs) averaged 24% for biomarkers of single-isomer phthalates. nih.gov Such programs are vital for identifying analytical challenges and promoting the harmonization of analytical procedures across different facilities.

Challenges and Innovations in Phthalate Analytical Chemistry

The analysis of phthalates like this compound presents several significant challenges. The primary obstacle is the ubiquitous presence of many phthalates in the laboratory environment, which can lead to sample contamination and artificially high results. nih.govresearchgate.net Phthalates can be found in organic solvents, glassware, chemical sorbents, and even laboratory air and dust, making it a difficult task to eliminate background contamination. mdpi.comnih.gov Analyzing trace concentrations against this high background requires stringent quality control measures. researchgate.net Another challenge is the complexity of environmental and biological matrices, which often require extensive cleanup and preconcentration steps before analysis. mdpi.commdpi.com

To address these challenges, significant innovations are being pursued. In sample preparation, there is a move towards "Green Analytical Chemistry" principles, with the development of simpler, faster methods that reduce solvent usage, such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME). mdpi.com In terms of detection, advancements in mass spectrometry, such as the use of MRM3 techniques, can enhance selectivity to differentiate target analytes from matrix interferences. sciex.com Furthermore, novel materials are being developed for the extraction of trace phthalates, including molecularly imprinted polymers (MIPs), microporous polymers, and metal-organic frameworks, which show promise as highly selective absorbents. mdpi.com

Mitigation of Laboratory Contamination and Background Issues

A primary obstacle in the trace analysis of phthalates, including this compound, is their ubiquitous presence in the laboratory environment, a phenomenon often termed the "phthalate blank problem". mdpi.com Contamination can originate from numerous sources, leading to false positives or overestimated results. researchgate.netmdpi.com

Sources of Contamination:

Laboratory Materials: Many common lab products, such as pipette tips, plastic tubing, gloves (especially soft PVC), and storage containers, contain phthalates that can leach into samples. mdpi.comresearchgate.net

Solvents and Reagents: Analytical-grade solvents, sorbents, and even purified water can contain trace levels of phthalates. mdpi.comresearchgate.net